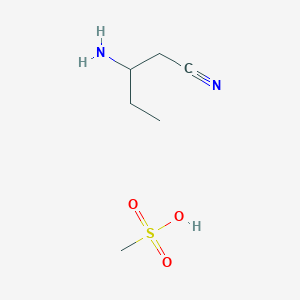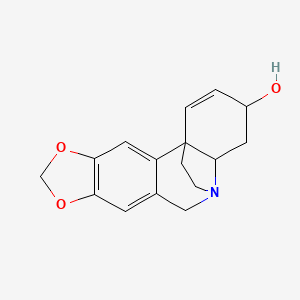
1,2-Didehydrocrinan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Didehydrocrinan-3-ol: is a chemical compound with the molecular formula C16H17NO3 alkaloids , which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is structurally related to the crinine alkaloids, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Didehydrocrinan-3-ol can be synthesized through various organic synthesis methods. One common approach involves the use of buta-2,3-dien-1-ol as a starting material. The synthesis typically involves multi-step manipulations, including the use of reducing agents such as LiAlH4 or MeLi in the final step .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Didehydrocrinan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as and are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,2-Didehydrocrinan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects, such as and activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Didehydrocrinan-3-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: This can disrupt various biochemical pathways, leading to therapeutic effects.
Binding to receptors: This can modulate cellular signaling pathways and influence cellular responses.
Comparación Con Compuestos Similares
- Crinan-11-ol, 1,2-didehydro-3-methoxy-
- Natalensin
- 3-Epicrinamine
Comparison: 1,2-Didehydrocrinan-3-ol is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Propiedades
| 510-67-8 | |
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2 |
Clave InChI |
RPAORVSEYNOMBR-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


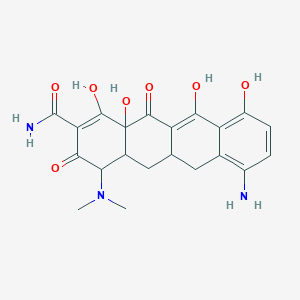



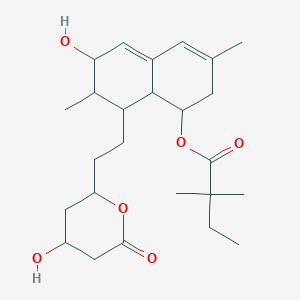

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
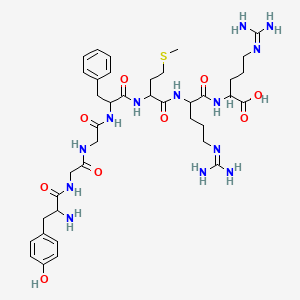


![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)
